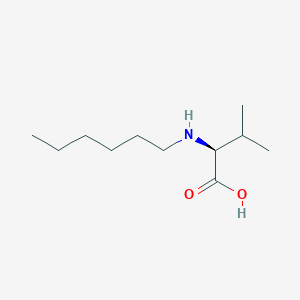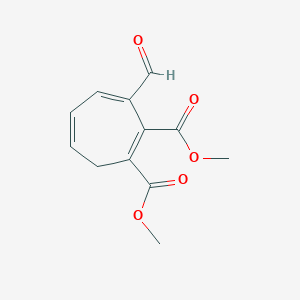![molecular formula C15H26O2 B14512644 6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane CAS No. 62674-05-9](/img/structure/B14512644.png)
6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane is a spiroacetal compound characterized by a bicyclic structure containing a dioxaspiro ring system. Spiroacetals are known for their presence in various natural products and their significant biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane typically involves the formation of the spiroacetal ring system. One common method includes the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the dioxaspiro ring . Another approach involves the use of palladium-catalyzed aminocarbonylation of 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane .
Industrial Production Methods
Industrial production methods for spiroacetals like this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems .
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the spiroacetal ring into simpler alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted spiroacetals .
Wissenschaftliche Forschungsanwendungen
6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The spiroacetal structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 1,6-Dioxaspiro[4.5]decane
- 1,4-Dioxaspiro[4.5]decane
- 2-Methyl-1,7-dioxaspiro[5.5]undecane
Uniqueness
6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane is unique due to its specific cyclohexyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its stability, reactivity, and biological activity compared to other spiroacetal compounds .
Eigenschaften
CAS-Nummer |
62674-05-9 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
6-cyclohexyl-3-methyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C15H26O2/c1-12-11-16-15(17-12)10-6-5-9-14(15)13-7-3-2-4-8-13/h12-14H,2-11H2,1H3 |
InChI-Schlüssel |
NOBYDUIBJRUEAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC2(O1)CCCCC2C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol](/img/structure/B14512567.png)
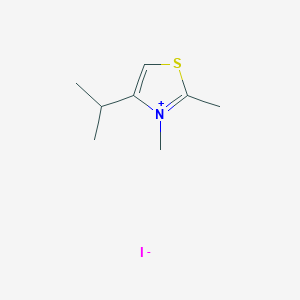
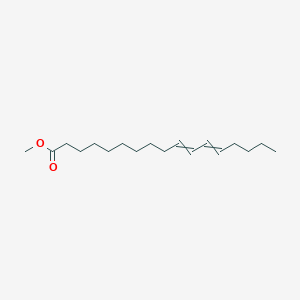

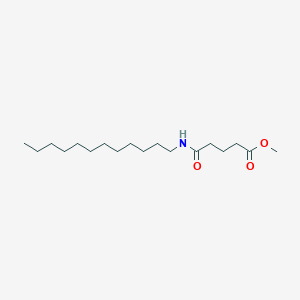



![4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol](/img/structure/B14512609.png)
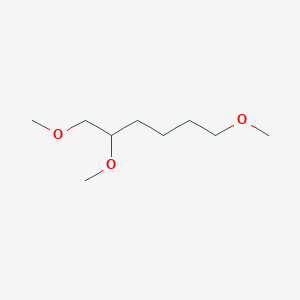

![6-tert-Butyl-2-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512635.png)
